N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

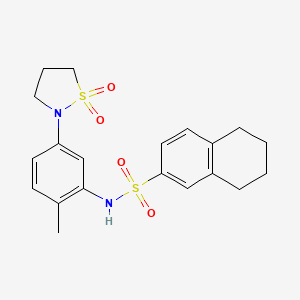

This compound features a sulfonamide group attached to a 5,6,7,8-tetrahydronaphthalene scaffold, with a 2-methylphenyl substituent bearing a 1,1-dioxidoisothiazolidine ring at the 5-position. Its molecular weight is inferred to be ~435–450 g/mol based on structural analogs .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c1-15-7-9-18(22-11-4-12-27(22,23)24)14-20(15)21-28(25,26)19-10-8-16-5-2-3-6-17(16)13-19/h7-10,13-14,21H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSYJOCHIFBDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It plays an essential role in meiosis, but is dispensable for mitosis.

Mode of Action

It is known to interact with cdk2. The interaction with CDK2 may result in changes to the cell cycle, potentially affecting cell division and growth.

Biochemical Pathways

Given its target, it is likely to be involved in pathways related to cell cycle regulation.

Pharmacokinetics

Thiazolidine derivatives have been studied for their selectivity, purity, product yield, and pharmacokinetic activity.

Result of Action

Given its target, it is likely to affect cell division and growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the synthesis of thiazolidine derivatives has been studied with respect to environmental, health, cost, and energy issues. Truly greener pathways have been explored to overcome these factors for a promising future of thiazolidine derivatives.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A dioxidoisothiazolidin moiety

- A tetrahydronaphthalene core

- A sulfonamide functional group

These structural components contribute to its potential pharmacological properties. The molecular formula is with a molecular weight of 336.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:

- Cyclin-dependent kinase 2 (CDK2) : The compound has been shown to inhibit CDK2, which is essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

1. Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity.

- Mechanism : Flow cytometry analysis revealed that treated cells showed increased apoptosis rates compared to control groups .

2. Antimicrobial Activity

Research conducted on the antimicrobial efficacy highlighted:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 10 to 50 µg/mL against tested bacterial strains.

- Statistical Analysis : Statistical significance was confirmed using unpaired Student’s t-test with P < 0.01 for treated versus untreated groups .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Starting Materials : Key reagents include 2-methylphenylamine and 1,1-dioxidoisothiazolidine.

- Reaction Conditions : Common solvents such as dichloromethane or ethanol are used, often facilitated by catalysts like palladium on carbon or sodium hydride.

- Characterization Techniques : The synthesized product is characterized using spectral techniques such as IR, NMR (both and ), and mass spectrometry to confirm structure and purity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound A : N-[2-Methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Structure : Replaces the dioxidoisothiazolidine with a thiazolo[5,4-b]pyridinyl group.

- Molecular Formula: C23H21N3O2S2 (Monoisotopic mass: 435.1075) .

Compound B : N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide

- Structure : Carboxamide replaces sulfonamide; azabicyclo[2.2.2]octane substituent instead of phenyl-isothiazolidine.

- Key Differences :

Compound C : 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione

- Structure: Dansyl (dimethylaminonaphthalene sulfonyl) group with an imidazolidine-thione ring.

- Key Differences :

Physicochemical and Pharmacological Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.